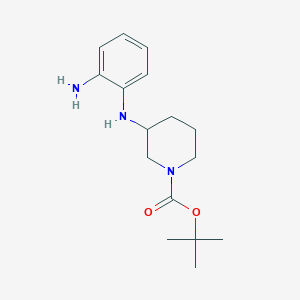![molecular formula C10H12BNO4 B13982955 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is a compound that belongs to the class of oxaboroles Oxaboroles are heterocyclic compounds containing a boron atom within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide typically involves the following steps:
Formation of the Oxaborole Ring: The initial step involves the formation of the oxaborole ring through a cyclization reaction. This can be achieved by reacting a suitable boronic acid derivative with an appropriate diol under acidic conditions.
Introduction of Functional Groups: The next step involves the introduction of the hydroxy, methoxy, and methyl groups. This can be done through a series of substitution reactions using reagents such as methanol, methyl iodide, and sodium hydroxide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxaborole derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities. Its unique structure allows it to interact with specific molecular targets in disease pathways.
Industry: Utilized in the development of new materials and catalysts. Its boron-containing structure imparts unique properties that can be harnessed in industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The boron atom in the oxaborole ring plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole: Lacks the methoxy and methyl groups, making it less versatile in chemical reactions.
N-Methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide: Lacks the hydroxy and methoxy groups, affecting its reactivity and biological activity.
1-Hydroxy-N-methoxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide: Lacks the N-methyl group, which can influence its binding properties and mechanism of action.
Uniqueness
1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and methyl) in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C10H12BNO4 |
|---|---|
Peso molecular |
221.02 g/mol |
Nombre IUPAC |
1-hydroxy-N-methoxy-N-methyl-3H-2,1-benzoxaborole-5-carboxamide |
InChI |
InChI=1S/C10H12BNO4/c1-12(15-2)10(13)7-3-4-9-8(5-7)6-16-11(9)14/h3-5,14H,6H2,1-2H3 |
Clave InChI |
AVVAKPDPVKNRCO-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=C(C=C2)C(=O)N(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


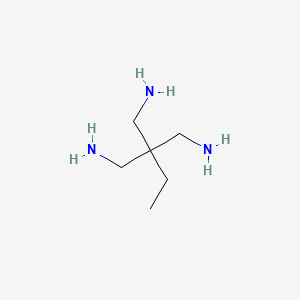
![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
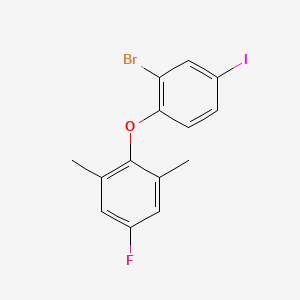
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
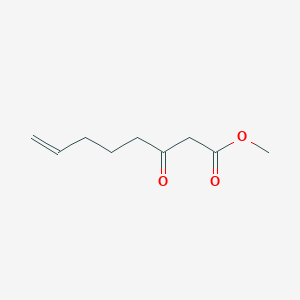
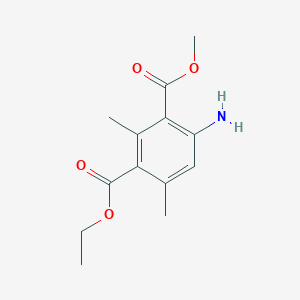
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
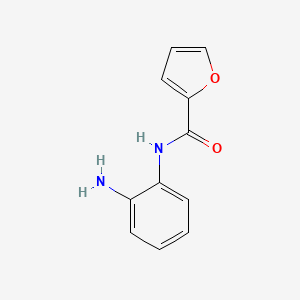
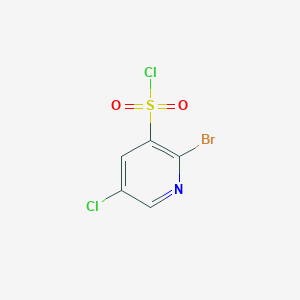
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
